molecular formula C25H21FN4O2S B3002498 3-[4-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]-2-sulfanylidene-1H-quinazolin-4-one CAS No. 403728-55-2

3-[4-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B3002498
CAS No.: 403728-55-2
M. Wt: 460.53
InChI Key: HIMZVHQHNADRIT-UHFFFAOYSA-N
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Description

3-[4-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]-2-sulfanylidene-1H-quinazolin-4-one is a useful research compound. Its molecular formula is C25H21FN4O2S and its molecular weight is 460.53. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound are 5-HT 1A receptors , with some additional affinity for the 5-HT 2A and 5-HT 2C receptors . These receptors are part of the serotonin system, which plays a key role in regulating mood, cognition, and other physiological processes.

Mode of Action

The compound acts mainly as a 5-HT 1A receptor agonist . This means it binds to these receptors and activates them, mimicking the effects of serotonin. It has also been shown to inhibit the reuptake of serotonin and norepinephrine , and to possibly induce their release . This can increase the concentration of these neurotransmitters in the synaptic cleft, enhancing their effects.

Pharmacokinetics

The compound is metabolized in the liver, with an elimination half-life of 6–8 hours . It is excreted primarily through the kidneys . These properties can affect the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability. For example, the compound’s hepatic metabolism could potentially be affected by liver disease or interactions with other drugs.

Properties

CAS No.

403728-55-2

Molecular Formula

C25H21FN4O2S

Molecular Weight

460.53

IUPAC Name

3-[4-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C25H21FN4O2S/c26-18-7-11-19(12-8-18)28-13-15-29(16-14-28)23(31)17-5-9-20(10-6-17)30-24(32)21-3-1-2-4-22(21)27-25(30)33/h1-12H,13-16H2,(H,27,33)

InChI Key

HIMZVHQHNADRIT-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)N4C(=O)C5=CC=CC=C5NC4=S

solubility

not available

Origin of Product

United States

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